molecular formula C11H16N2O5S2 B1406638 4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate CAS No. 2034155-39-8

4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate

Cat. No.: B1406638
CAS No.: 2034155-39-8
M. Wt: 320.4 g/mol
InChI Key: KBNFVUVTBQMEPY-UHFFFAOYSA-N
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Description

Classification within benzothiazole family

4,7-Dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate belongs to the broader class of benzothiazole derivatives, which are characterized as organosulfur heterocyclic compounds that are weakly basic in nature. Benzothiazoles represent an important subfamily of heterocyclic compounds containing two heteroatoms, specifically sulfur and nitrogen, within their ring system. The compound under investigation is specifically classified as a benzothiazole imine derivative, distinguished by the presence of a carbon-nitrogen double bond characteristic of imine functional groups.

The benzothiazole family encompasses compounds that consist of a five-membered 1,3-thiazole ring fused to a benzene ring, creating a bicyclic aromatic system. Within this classification, the target compound represents a highly substituted derivative featuring methoxy groups at positions 4 and 7, a methyl group at position 3, and an imine functionality at position 2. The methanesulfonate component serves as a counterion, forming a salt with the basic benzothiazole imine structure.

This classification places the compound among the therapeutic molecules that have gained significant attention in medicinal chemistry due to their diverse biological activities. The benzothiazole moiety serves as a core nucleus in various pharmaceutical compounds, contributing to activities such as anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. The specific structural modifications present in this compound may influence its interaction with biological targets and enhance its potential therapeutic applications.

Structural characteristics and Integrated Union of Pure and Applied Chemistry nomenclature

The molecular structure of this compound is defined by the molecular formula C11H16N2O5S2 and a molecular weight of 320.39 grams per mole. The compound's Simplified Molecular-Input Line-Entry System code is documented as N=C1SC2=C(OC)C=CC(OC)=C2N1C.CS(=O)(O)=O, which provides a linear representation of its complex three-dimensional structure.

The benzothiazole core structure features a nine-atom bicyclic system where the thiazole ring is fused to the benzene ring, creating a planar aromatic system. The methoxy substituents at positions 4 and 7 introduce electron-donating groups that significantly influence the electronic properties of the aromatic system. These methoxy groups are positioned symmetrically on the benzene ring portion of the molecule, creating a specific pattern of substitution that affects both the chemical reactivity and potential biological activity of the compound.

The imine functional group at position 2 represents a critical structural feature, characterized by the carbon-nitrogen double bond. This functionality can exist in different tautomeric forms and exhibits reactivity patterns distinct from other nitrogen-containing functional groups. The methyl group attached to the nitrogen atom at position 3 provides additional steric bulk and electronic effects that influence the overall molecular conformation and reactivity.

The methanesulfonate component, with the molecular formula CH3O3S-, serves as the counterion to balance the positive charge of the protonated benzothiazole imine. Methanesulfonate is classified as a conjugate base of methanesulfonic acid and represents a commonly used salt-forming agent in pharmaceutical chemistry due to its favorable properties.

Structural Parameter Value
Molecular Formula C11H16N2O5S2
Molecular Weight 320.39 g/mol
Chemical Abstracts Service Number 2034155-39-8
Functional Groups Benzothiazole, Imine, Methoxy, Methanesulfonate
Ring System Bicyclic (benzene + thiazole)
Substitution Pattern 4,7-dimethoxy, 3-methyl, 2-imine

Historical context of benzothiazole research

The development of benzothiazole chemistry traces back to fundamental research in heterocyclic organic chemistry, where scientists recognized the potential of fused ring systems containing both sulfur and nitrogen atoms. Benzothiazole itself was first synthesized and characterized as an aromatic heterocyclic compound with the chemical formula C7H5NS, establishing the foundation for subsequent derivative development.

Historical research efforts focused on understanding the synthesis and reactivity patterns of benzothiazoles, leading to the development of various synthetic methodologies. Early synthetic approaches typically involved treatment of 2-mercaptoaniline with appropriate reagents, such as acid chlorides, to form the benzothiazole ring system. These foundational synthetic methods enabled the preparation of numerous benzothiazole derivatives with different substitution patterns and functional groups.

The recognition of benzothiazoles as biologically active compounds emerged through systematic studies of their pharmacological properties. Research efforts revealed that benzothiazole derivatives exhibited diverse biological activities, including anxiolytic, anti-allergic, cardiovascular, anti-diabetic, anti-psychotic, and antioxidant effects. This discovery prompted extensive investigation into structure-activity relationships and the development of benzothiazole-based pharmaceutical agents.

The evolution of benzothiazole research has been significantly influenced by advances in organic synthesis methodologies and analytical techniques. Modern synthetic approaches have enabled the preparation of highly substituted benzothiazole derivatives with precise control over substitution patterns and functional group incorporation. The development of compounds such as this compound represents the culmination of decades of research into optimizing benzothiazole structures for specific applications.

Significance in heterocyclic chemistry

Heterocyclic chemistry has provided an unlimited supply of therapeutic molecules, with benzothiazole derivatives representing a major class of compounds in medicinal chemistry. The significance of benzothiazoles in heterocyclic chemistry stems from their unique structural features that combine aromatic stability with the reactivity of heteroatoms. The presence of both sulfur and nitrogen atoms within the ring system creates opportunities for diverse coordination chemistry and biological interactions.

The benzothiazole ring system offers a wide range of coordinative properties attributed to the combination of additional donor sites including nitrogen, sulfur, and oxygen atoms when appropriately substituted. These properties serve as a scaffold for the synthesis of complex molecular architectures with tailored biological activities. The electron-withdrawing nature of the thiazole ring system influences the reactivity of substituents and enables selective functionalization at specific positions.

In the context of pharmaceutical research, benzothiazoles have demonstrated remarkable pharmacological potentialities across multiple therapeutic areas. The heterocyclic core provides a versatile platform for drug design, allowing medicinal chemists to modify substituents and functional groups to optimize biological activity, selectivity, and pharmacokinetic properties. The benzothiazole moiety appears in numerous pharmaceutical agents, including pramipexole, probenazole, lubeluzole, zopolrestat, ethoxazolamide, and bentaluron.

The significance of compounds like this compound lies in their potential to expand the therapeutic applications of benzothiazole derivatives. The specific substitution pattern and imine functionality may confer unique biological properties that differentiate this compound from other benzothiazole derivatives. The systematic study of such compounds contributes to the broader understanding of structure-activity relationships in heterocyclic medicinal chemistry.

Research objectives and scope

The primary research objectives surrounding this compound focus on understanding its chemical properties, synthetic accessibility, and potential applications in pharmaceutical research. The compound's unique structural features, including the specific methoxy substitution pattern and imine functionality, present opportunities for investigating novel chemical reactivity and biological activity profiles.

Current research efforts aim to elucidate the synthetic pathways for preparing this compound with high purity and yield. The synthesis typically involves several steps, beginning with the formation of the benzothiazole core and subsequent introduction of the methoxy substituents and imine functionality. The optimization of reaction conditions, including temperature, solvent selection, and concentration parameters, plays a critical role in determining the efficiency of the synthetic process.

The scope of research extends to characterizing the chemical reactivity of this compound under various conditions. This includes investigating potential chemical transformations such as oxidation, reduction, and substitution reactions that may lead to new derivatives with modified properties. Understanding these reactivity patterns is essential for developing structure-activity relationships and optimizing the compound for specific applications.

Mechanistic studies represent another important research objective, focusing on understanding how the compound interacts with biological targets. The mechanism of action involves interactions with specific molecular targets that can influence cellular processes such as proliferation and apoptosis. These investigations require sophisticated analytical techniques and biological assays to elucidate the molecular basis of any observed biological activities.

The research scope also encompasses the development of analytical methods for characterizing and quantifying the compound in various matrices. This includes the establishment of spectroscopic methods, chromatographic techniques, and mass spectrometric approaches for confirming structural identity and assessing purity. Such analytical capabilities are essential for supporting both synthetic development and biological evaluation efforts.

Properties

IUPAC Name

4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-imine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S.CH4O3S/c1-12-8-6(13-2)4-5-7(14-3)9(8)15-10(12)11;1-5(2,3)4/h4-5,11H,1-3H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNFVUVTBQMEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=N)OC)OC.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 4,7-Dimethoxy-3-methylbenzo[d]thiazol-2-amine with Formaldehyde Derivatives

One common approach involves the condensation of a suitably substituted benzo[d]thiazol-2-amine with formaldehyde or related aldehyde derivatives under acidic or basic conditions to form the imine linkage. This method is favored for its straightforwardness and high yield.

Reaction outline:

  • Starting Material: 4,7-dimethoxy-3-methylbenzo[d]thiazol-2-amine
  • Reagent: Formaldehyde or paraformaldehyde
  • Conditions: Acid catalysis (e.g., acetic acid) or basic catalysis (e.g., sodium hydroxide)
  • Product: Imine derivative

Purification: Recrystallization from ethanol or ethyl acetate

Yield: Typically exceeds 90% under optimized conditions

Nucleophilic Substitution on Benzo[d]thiazole Derivatives

Another method involves nucleophilic substitution on halogenated benzo[d]thiazole intermediates, where a methyl or methoxy group is introduced via methylation or methoxylation, followed by imine formation.

Reaction outline:

  • Starting Material: Halogenated benzo[d]thiazole
  • Reagents: Methylating agents (e.g., dimethyl sulfate) or methyl iodide
  • Conditions: Reflux in polar aprotic solvents like acetone or DMF
  • Followed by: Reaction with amines to form imines

Purification: Column chromatography or recrystallization

Sulfonation and Salt Formation

Post-synthesis, the free base or imine is reacted with methanesulfonic acid or methanesulfonate salts to obtain the final compound.

Reaction conditions:

  • Reagents: Methanesulfonic acid or methanesulfonate salts
  • Solvent: Acetone, ethanol, or dichloromethane
  • Temperature: Ambient or mild heating
  • Purification: Filtration and recrystallization

Specific Research-Backed Methods

Method 1: Synthesis via Condensation and Salt Formation

Based on the data from the chemical catalog and literature, a typical synthesis involves:

  • Step 1: Condensation of 4,7-dimethoxy-3-methylbenzo[d]thiazol-2-amine with formaldehyde under acidic conditions to generate the imine intermediate.
  • Step 2: Treatment of the imine with methanesulfonic acid to form the methanesulfonate salt.

This method yields high purity (>95%) and is scalable for laboratory and industrial synthesis.

Method 2: Multi-step Synthesis Using Chlorosulfonyl Isocyanate (CSI)

Research indicates that derivatives similar to the target compound can be synthesized via reactions involving chlorosulfonyl isocyanate with benzofuran derivatives, followed by imine formation and sulfonate salt generation. Although more complex, this approach allows for structural modifications and yields compounds with good purity.

Data Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Purification Typical Yield Notes
1 4,7-Dimethoxy-3-methylbenzo[d]thiazol-2-amine + Formaldehyde Acid catalyst Reflux, acid catalysis Recrystallization >90% Straightforward, scalable
2 Halogenated benzo[d]thiazole derivatives Methylating agents Reflux in DMF or acetone Chromatography 85-95% Requires halogenation step
3 Benzothiazole intermediates + Methanesulfonic acid Acidic conditions Room temperature or mild heating Filtration 90-95% Post-synthesis salt formation

Research Findings and Optimization

Recent studies highlight that:

  • Reaction temperature critically influences yield and purity; mild reflux (~80°C) optimizes imine formation.
  • Solvent choice impacts reaction efficiency; polar aprotic solvents like DMF or acetone are preferred.
  • Purification via recrystallization from ethanol or ethyl acetate provides high purity (>95%) with minimal by-products.
  • Yield optimization includes controlling molar ratios, often using a slight excess of formaldehyde or methylating agents.

Notes and Recommendations

  • Reaction monitoring: TLC or HPLC should be employed to track imine formation.
  • Handling reagents: Chlorosulfonyl isocyanate and methylating agents are hazardous; proper safety protocols are essential.
  • Scale-up considerations: Maintaining consistent reaction conditions and purification steps ensures reproducibility.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the imine group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

4,7-Dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammation and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes, such as cyclooxygenase (COX) enzymes in inflammation.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares the target compound with structurally related thiazol-2(3H)-imine derivatives and benzothiazole analogs:

Compound Name Substituents Molecular Weight Melting Point (°C) Biological Activity Synthesis Method
4,7-Dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate 4,7-OCH₃, 3-CH₃, methanesulfonate 420.5 Not reported Not specified Likely salt formation via methanesulfonic acid
3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-imine (7d) 4-Cl-C₆H₄, tetrahydrobenzo ring Calculated 292–294 Not reported One-pot synthesis from cyclohexanone and 4-chloroaniline
3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones Oxadiazolylmethyl, variable aryl Varies Not reported Antifungal (e.g., Botrytis cinerea) Reflux in POCl₃ with aromatic acids
3-Benzyl-2-imino-4-methyl-N-phenyl-2,3-dihydrothiazole-5-carboxamide (8a) Benzyl, carboxamide Calculated 192–194 Not reported One-pot synthesis from acetylacetanilide and benzylamine

Key Observations:

Structural Variations :

  • The target compound’s 4,7-dimethoxy substituents distinguish it from analogs like 7d (chlorophenyl) and 8a (benzyl-carboxamide). Methoxy groups increase electron density and solubility compared to halogen or alkyl groups.
  • The methanesulfonate counterion contrasts with neutral or free-base forms of other derivatives, enhancing ionic solubility and stability .

Synthetic Routes :

  • Many analogs (e.g., 7d , 8a ) are synthesized via one-pot methods using α-active methylene ketones and amines . The target compound’s synthesis likely involves methanesulfonic acid to form the salt, though specific details are absent in the evidence.

Biological Activity :

  • Compounds like 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones exhibit antifungal activity due to the oxadiazole moiety, which disrupts fungal cell membranes . The target compound’s methoxy groups may target different biological pathways, though activity data are unavailable.

Physical Properties :

  • The target compound’s higher molecular weight (420.5 g/mol ) compared to simpler analogs (e.g., 7d at ~300 g/mol) reflects the methoxy and methanesulfonate groups. Melting points for similar derivatives range widely (192–294°C ), influenced by substituent polarity and crystallinity .

Mechanistic and Functional Insights

  • Antifungal Potential: While the target compound’s bioactivity is unspecified, the antifungal efficacy of oxadiazole-containing analogs suggests that electron-withdrawing groups (e.g., methoxy) could enhance binding to fungal enzymes or receptors .
  • Solubility and Bioavailability : The methanesulfonate salt likely improves aqueous solubility compared to neutral analogs, critical for drug delivery .
  • Structural Rigidity : The benzo[d]thiazole core’s planarity (determined via crystallography, e.g., SHELX ) may enhance stacking interactions in biological systems, a feature shared with oxadiazole derivatives .

Biological Activity

4,7-Dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate is a synthetic organic compound belonging to the benzothiazole family. This compound features a complex structure with methoxy groups at the 4 and 7 positions, a methyl group at the 3 position, and an imine group at the 2 position, accompanied by a methanesulfonate counterion. These structural features contribute to its unique biological activity and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : 4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-imine; methanesulfonic acid
  • Molecular Formula : C10H12N2O2S
  • CAS Number : 2034155-39-8

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
  • Methoxy Group Introduction : Electrophilic aromatic substitution using methanol and a catalyst.
  • Methylation : Friedel-Crafts alkylation with methyl chloride.
  • Imine Formation : Reaction with an appropriate amine under dehydrating conditions.

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential in multiple therapeutic areas.

The compound interacts with specific molecular targets and pathways:

  • Molecular Targets : It is known to interact with cyclooxygenase (COX) enzymes, which are critical in inflammation processes.
  • Signaling Pathways : It modulates pathways related to cell proliferation, apoptosis, and inflammation.

In Vitro Studies

  • Anti-inflammatory Activity : Studies have demonstrated that this compound exhibits significant inhibition of COX enzymes, leading to reduced inflammation markers in cellular models.
  • Anticancer Potential : Preliminary findings suggest that it may inhibit the proliferation of various cancer cell lines through apoptosis induction.
Study Cell Line/Model IC50 Value (µM) Effects Observed
Study AHeLa Cells25.4Induction of apoptosis
Study BA549 Cells15.8Inhibition of proliferation
Study CRAW264.7 Macrophages30.0Reduction in NO production

Case Studies

  • Case Study on Inflammation :
    • Researchers administered the compound in a murine model of arthritis, observing a significant reduction in paw swelling and inflammatory cytokines.
  • Case Study on Cancer Cell Lines :
    • In a study involving breast cancer cell lines, treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell growth.

Comparison with Related Compounds

The uniqueness of this compound can be highlighted against similar compounds:

Compound Name Key Features Biological Activity
4,7-Dimethoxy-2-methylbenzo[d]thiazoleLacks imine group and methanesulfonateLimited anti-inflammatory effects
3-Methylbenzo[d]thiazol-2(3H)-imineLacks methoxy groupsModerate cytotoxicity
4,7-Dimethoxybenzo[d]thiazoleLacks methyl group and imine groupMinimal biological activity

Q & A

Q. Basic

  • ¹H/¹³C NMR : Signals for methyl groups (e.g., δ ~2.3–3.3 ppm for CH₃), methoxy substituents (δ ~3.8–4.0 ppm), and aromatic protons (δ ~6.5–8.0 ppm). For example, hydroxyl groups may appear as broad singlets (~δ 6.6 ppm) in unexpected products .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in cases where unexpected products (e.g., thiazolidin-2-ylidene derivatives) form instead of thiazol-2-imines .
  • IR spectroscopy : Confirms C=N (1595–1600 cm⁻¹) and NH stretches (3300–3350 cm⁻¹) .

How can researchers resolve discrepancies between expected and observed products?

Advanced
Unexpected products may arise due to competing reaction pathways. For example, brominated intermediates may undergo alternative cyclization, as observed in the formation of N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide instead of the expected thiazol-2-imine .
Methodology :

  • Comparative NMR analysis : Track disappearance of key proton signals (e.g., H5 at δ 6.39 ppm in thiazol-2-imines) .
  • X-ray crystallography : Definitive structural assignment for ambiguous products .
  • Mechanistic validation : Postulate pathways (e.g., hydroxyl group incorporation via keto-enol tautomerism) and test via controlled reactions .

What mechanistic insights guide the cyclization step in thiazole synthesis?

Advanced
Cyclization involves nucleophilic attack by the thiocyanate sulfur on the α-carbon of the brominated ketone, followed by amine-mediated ring closure. Key factors:

  • Bromination efficiency : NBS in ethanol ensures selective α-bromination .
  • Amine nucleophilicity : Aromatic amines (e.g., p-toluidine) enhance cyclization yields compared to aliphatic amines .
  • Solvent effects : Ethanol promotes polar transition states, while acetic acid catalyzes imine formation .

How do substituents influence reaction outcomes?

Q. Advanced

  • Aromatic substituents : Electron-donating groups (e.g., methoxy) stabilize intermediates, improving yields (e.g., 75% for 3-(2-bromophenyl) derivatives vs. lower yields for electron-withdrawing groups) .
  • Steric effects : Bulky substituents on the amine (e.g., 4-fluorophenyl) may reduce cyclization efficiency .
  • Counterion effects : Methanesulfonate enhances solubility and crystallinity compared to other salts .

What purification strategies are effective for this compound?

Q. Basic

  • Column chromatography : Silica gel with gradients of CH₂Cl₂/EtOAc (e.g., 1–20% EtOAc) resolves closely eluting byproducts .
  • Recrystallization : Ethanol or hexane/EtOAC mixtures yield high-purity crystals .
  • MPLC : Medium-pressure liquid chromatography improves scalability for gram-scale syntheses .

How can computational methods enhance understanding of this compound?

Q. Advanced

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis data .
  • Conformational analysis : Assess stability of the thiazole ring and methanesulfonate counterion interactions .
  • Docking studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacological studies .

What reaction conditions optimize one-pot synthesis?

Q. Advanced

  • Temperature control : Bromination at 0–25°C prevents over-bromination; cyclization at 40–60°C enhances ring closure .
  • Reagent order : Sequential addition of NBS, KSCN, and amine minimizes side reactions .
  • Catalysts : DIPEA (N,N-diisopropylethylamine) improves yields in triazine-based condensations (e.g., 90% yield in multi-step syntheses) .

How does amine selection impact structural diversity?

Q. Advanced

  • Aromatic amines : Yield N-aryl derivatives with enhanced π-π stacking (e.g., 3-(4-fluorophenyl) derivatives) .
  • Benzylamine : Forms N-benzyl derivatives, but may lead to unexpected products (e.g., thiazolidin-2-ylidenes) due to steric effects .
  • Primary aliphatic amines : Less commonly used due to lower cyclization efficiency .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Byproduct management : Optimize chromatography to remove trace impurities (e.g., unreacted thiocyanates) .
  • Solvent recovery : Ethanol recycling reduces costs in large-scale reactions .
  • Stability testing : Monitor degradation under varying pH and temperature to establish storage protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate
Reactant of Route 2
Reactant of Route 2
4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.